![molecular formula C16H17ClN2O2 B4657539 5-(4-chlorophenyl)-N-cyclohexyl-3-isoxazolecarboxamide](/img/structure/B4657539.png)
5-(4-chlorophenyl)-N-cyclohexyl-3-isoxazolecarboxamide
Overview
Description
5-(4-chlorophenyl)-N-cyclohexyl-3-isoxazolecarboxamide, also known as CX-516, is a potent positive allosteric modulator of AMPA receptors. It is a synthetic compound that has been extensively studied for its potential therapeutic applications in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia.
Mechanism of Action
5-(4-chlorophenyl)-N-cyclohexyl-3-isoxazolecarboxamide is a positive allosteric modulator of AMPA receptors. It binds to a specific site on the receptor and increases the response to glutamate, the primary neurotransmitter involved in memory and learning. This leads to an increase in synaptic plasticity, which is believed to be the underlying mechanism for its cognitive-enhancing effects.
Biochemical and Physiological Effects:
5-(4-chlorophenyl)-N-cyclohexyl-3-isoxazolecarboxamide has been shown to improve memory and learning in animal models and has been tested in clinical trials for its potential use in the treatment of cognitive disorders. It has also been shown to increase the release of acetylcholine, a neurotransmitter involved in memory and learning, in the hippocampus.
Advantages and Limitations for Lab Experiments
One advantage of 5-(4-chlorophenyl)-N-cyclohexyl-3-isoxazolecarboxamide is its potency and selectivity for AMPA receptors. This makes it a useful tool for studying the role of these receptors in memory and learning. However, one limitation is its short half-life, which requires frequent dosing in animal studies.
Future Directions
There are several future directions for the study of 5-(4-chlorophenyl)-N-cyclohexyl-3-isoxazolecarboxamide. One area of interest is its potential use in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. Another area of interest is its use as a tool for studying the role of AMPA receptors in memory and learning. Additionally, there is potential for the development of more potent and selective allosteric modulators of AMPA receptors based on the structure of 5-(4-chlorophenyl)-N-cyclohexyl-3-isoxazolecarboxamide.
Scientific Research Applications
5-(4-chlorophenyl)-N-cyclohexyl-3-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications in the treatment of cognitive disorders. It has been shown to improve memory and learning in animal models and has been tested in clinical trials for its potential use in the treatment of Alzheimer's disease and schizophrenia.
properties
IUPAC Name |
5-(4-chlorophenyl)-N-cyclohexyl-1,2-oxazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c17-12-8-6-11(7-9-12)15-10-14(19-21-15)16(20)18-13-4-2-1-3-5-13/h6-10,13H,1-5H2,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAXQVBQSICONLJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=NOC(=C2)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49735260 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-(4-chlorophenyl)-N-cyclohexyl-1,2-oxazole-3-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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